molecular formula C22H22N2O4 B11585719 methyl 4-[(3aS,4R,9bR)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

methyl 4-[(3aS,4R,9bR)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

Cat. No.: B11585719
M. Wt: 378.4 g/mol
InChI Key: XMQNBARUIWVRMS-UWVAXJGDSA-N
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Description

METHYL 4-{8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The unique structure of this compound, which includes a cyclopenta[c]quinoline core, makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[c]quinoline core. The nitro group is introduced through nitration reactions, and the methyl ester is formed via esterification processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: Various substituents can be introduced at different positions on the quinoline ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of quinoline N-oxides.

Scientific Research Applications

METHYL 4-{8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE involves its interaction with specific molecular targets. The nitro group and quinoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction dynamics help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-{6-methyl-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}aniline
  • 4-{8-Nitro-3H,3aH,4H,5H,9bh-cyclopenta[C]quinolin-4-yl}phenol

Uniqueness

Compared to similar compounds, METHYL 4-{8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE stands out due to its specific substitution pattern and functional groups. These structural features contribute to its unique reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 4-[(3aS,4R,9bR)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

InChI

InChI=1S/C22H22N2O4/c1-12-11-18(24(26)27)21-19(13(12)2)16-5-4-6-17(16)20(23-21)14-7-9-15(10-8-14)22(25)28-3/h4-5,7-11,16-17,20,23H,6H2,1-3H3/t16-,17+,20+/m1/s1

InChI Key

XMQNBARUIWVRMS-UWVAXJGDSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1C)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C2C(=C1C)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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